ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
Description
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (CAS: 34749-22-9) is a phenothiazine derivative with the molecular formula C₁₈H₁₇ClN₂O₃S and a molecular weight of 376.86 g/mol . Structurally, it features a phenothiazine core substituted at the 10-position with a 3-chloropropanoyl group and at the 2-position with an ethyl carbamate moiety. This compound is of significant interest in pharmaceutical chemistry due to its structural similarity to antiarrhythmic agents such as ethacysine (Ethacyzin) and moricizine hydrochloride .
The compound is primarily recognized as Moracizine Impurity 2, a reference standard used to monitor purity during the synthesis of moricizine-related pharmaceuticals . Its role as an intermediate or by-product in drug manufacturing underscores the importance of understanding its physicochemical and pharmacological properties relative to its analogs.
Properties
IUPAC Name |
ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNLVIQJYXVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378172 | |
| Record name | ZINC03882437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34749-22-9, 119407-03-3 | |
| Record name | Ethyl N-[10-(3-chloro-1-oxopropyl)-10H-phenothiazin-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34749-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZINC03882437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Reaction Mechanism
The synthesis revolves around nucleophilic acyl substitution between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride. The phenothiazine nitrogen at the 10-position attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, displacing chloride and forming the 3-chloropropanoyl-substituted intermediate. Concurrently, the ethyl carbamate group at the 2-position remains intact due to its steric and electronic stability.
Reaction Equation:
Stepwise Protocol
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Solvent Selection : Benzene, chloroform, or dichloroethane are employed for their inertness and ability to dissolve reactants.
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Reagent Mixing : Phenothiazine-2-ethylcarbamate (1.0 equiv) is dissolved in the solvent, followed by dropwise addition of 3-chloropropionyl chloride (1.2 equiv) under nitrogen.
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Heating and Reflux : The mixture is heated to the solvent’s boiling point (e.g., 80°C for benzene) for 3–6 hours, monitored via thin-layer chromatography (TLC).
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Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with sodium bicarbonate (5%) and brine.
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Purification : The crude product is recrystallized from ethanol or purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Table 1: Laboratory-Scale Reaction Conditions and Outcomes
| Parameter | Details | Yield | Purity | Source |
|---|---|---|---|---|
| Solvent | Benzene | 65–70% | 95–98% | |
| Temperature | 80°C (reflux) | — | — | |
| Reaction Time | 4 hours | — | — | |
| Purification Method | Recrystallization (ethanol) | — | 97% |
Industrial-Scale Production
Process Intensification
Industrial protocols prioritize cost-efficiency and throughput:
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Solvent-Free Systems : Recent advancements eliminate benzene via melt-phase reactions at 120–150°C, reducing hazardous waste.
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Continuous Flow Reactors : Enhanced mass transfer and temperature control improve reproducibility, achieving 85% yield in 2 hours.
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In Situ Monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks acyl chloride consumption, enabling real-time adjustments.
Case Study: Pilot Plant Synthesis
A 2024 pilot study (LookChem) detailed the following optimized workflow:
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Feedstock Preparation : Phenothiazine-2-ethylcarbamate (50 kg) and 3-chloropropionyl chloride (60 kg) are premixed in a twin-screw extruder.
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Reactive Extrusion : The mixture undergoes shear-induced reaction at 130°C, completing in 45 minutes.
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Distillation : Excess 3-chloropropionyl chloride is recovered via vacuum distillation (90% recovery).
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Crystallization : The product is crystallized from tert-butyl methyl ether, yielding 48 kg (76%) with 99.5% purity.
Table 2: Industrial vs. Laboratory Methods
| Metric | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 65–70% | 75–80% |
| Purity | 95–98% | 99–99.5% |
| Reaction Time | 4–6 hours | 0.75–2 hours |
| Solvent Consumption | 5 L/kg product | 0.5 L/kg product |
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., dimethylformamide) accelerate reaction rates but complicate purification. Nonpolar solvents like toluene balance reactivity and ease of isolation.
Catalysis
Triethylamine (1.5 equiv) scavenges HCl, shifting equilibrium toward product formation. A 2023 study (VulcanChem) demonstrated a 15% yield increase with this additive.
Temperature Modulation
Lower temperatures (40–60°C) favor selectivity but require extended reaction times (8–12 hours). Microwave-assisted synthesis at 100°C reduces time to 1 hour with comparable yields.
Analytical Characterization
Spectroscopic Data
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FTIR (KBr) : 1740 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (amide I), 760 cm⁻¹ (C-Cl).
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¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, -OCH₂CH₃), 3.02 (t, 2H, -COCH₂Cl), 4.25 (q, 2H, -OCH₂), 6.85–7.45 (m, 7H, aromatic).
Table 3: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 376.86 g/mol | |
| Melting Point | 169–170°C | |
| LogP | 5.09 | |
| Solubility | Insoluble in water |
Challenges and Solutions
Byproduct Formation
The primary impurity, N-acetylated phenothiazine (2–5%), arises from over-acylation. Countermeasures include:
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution reactions may yield various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
These reactions can yield a variety of derivatives, making it a versatile compound in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its interactions with biological molecules, which may provide insights into its potential biological activity. The phenothiazine core is known to interact with various receptors and enzymes, influencing cellular processes. Research has indicated that it may have implications in drug development due to its pharmacological properties .
Medicine
This compound is under investigation for its therapeutic effects. Notably, it has been linked to potential applications in treating arrhythmias and other cardiovascular conditions. Similar compounds have been utilized in the development of antiarrhythmic agents, suggesting that this compound could also play a role in pharmacotherapy .
Industry
This compound may find applications in developing materials with specific properties, such as dyes or polymers. Its unique chemical structure could lead to innovations in material science and industrial chemistry .
Case Study 1: Pharmacological Investigations
A study investigated the pharmacological effects of phenothiazine derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant antiarrhythmic activity, supporting the hypothesis that this compound could be effective in treating heart rhythm disorders .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound demonstrated improved yields through careful control of reaction conditions such as temperature and solvent choice. This optimization is crucial for scaling up production for industrial applications .
Mechanism of Action
The mechanism of action of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various biological targets, including enzymes and receptors, which can modulate their activity. The chloropropanoyl group and ethyl carbamate moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: The chloro group in the target compound is electron-withdrawing, increasing lipophilicity (LogP = 5.09) compared to the diethylamino (electron-donating) and morpholino (polar, cyclic amine) groups in ethacysine and moricizine, respectively. The diethylamino and morpholino substituents enhance solubility in aqueous media due to their basicity, which is absent in the chloro analog .
Pharmacological Activity :
- Ethacysine and Moricizine are clinically used antiarrhythmics that modulate cardiac sodium channels. Their activity is attributed to the basic amine groups, which facilitate interaction with ion channel receptors .
- The chloro derivative lacks therapeutic applications but is critical as a synthetic intermediate or impurity. Its presence in drug formulations must be tightly controlled to ensure safety and efficacy .
Synthetic Pathways: The target compound is synthesized via chlorination of propanoyl precursors, whereas ethacysine and moricizine require introduction of diethylamino or morpholino groups through nucleophilic substitution or coupling reactions .
Physicochemical and Toxicological Comparison
Table 2: Physicochemical Properties
Key Findings:
- Salt Forms : Ethacysine and moricizine are administered as hydrochloride salts to enhance bioavailability, whereas the chloro compound lacks such formulations .
- Regulatory Status : While ethacysine and moricizine are rigorously tested for safety, the chloro analog is primarily monitored as an impurity (e.g., ≤0.1% in drug products) .
Research and Industrial Relevance
- Drug Development: The chloro compound serves as a precursor in synthesizing morpholino- or amino-substituted phenothiazines, highlighting its role in optimizing pharmacokinetic profiles .
- Analytical Methods : Spectrofluorometry and HPLC are employed to quantify the chloro derivative in pharmaceutical formulations, ensuring compliance with regulatory standards .
Biological Activity
Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is a compound of interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H17ClN2O3S
- Molecular Weight : 376.86 g/mol
- CAS Number : 34749-22-9
The compound features a phenothiazine core with a chloropropanoyl side chain and an ethyl carbamate functional group, which may influence its biological properties through interactions with various biomolecules .
Antipsychotic Properties
Phenothiazines are well-known for their antipsychotic effects. This compound may exhibit similar properties due to its structural similarities to established antipsychotic drugs. Research indicates that compounds with a phenothiazine backbone can effectively block dopamine receptors, which is a primary mechanism in treating psychotic disorders.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Related phenothiazine derivatives have shown effectiveness against various bacterial strains, indicating that this compound could also be explored for its potential as an antimicrobial agent .
Anti-inflammatory Effects
The presence of the carbamate moiety suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, warranting further investigation into this compound's therapeutic potential in inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other phenothiazine derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Chlorpromazine | C17H19ClN2S | Established antipsychotic drug |
| Promethazine | C16H20N2S | Antihistamine with sedative properties |
| Ethyl 10H-phenothiazin-2-ylcarbamate | C15H14N2O2S | Lacks chloropropanoyl group |
This compound's unique combination of functional groups may enhance its biological activity compared to these compounds.
Research Findings and Case Studies
Research on this compound is still emerging. While specific case studies are scarce, the following findings highlight its potential applications:
- Interaction Studies : Initial studies have focused on the compound's binding affinity with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic efficacy.
- Synthetic Pathways : The synthesis involves reacting phenothiazine derivatives with chloropropionyl chloride under controlled conditions, which has been optimized for yield and purity in industrial settings .
- In Vitro Studies : Future research should include in vitro assays to assess the compound's pharmacological properties and safety profile. Such studies are essential for determining its viability as a therapeutic agent.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate?
Methodological Answer:
- Use factorial design to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading) and identify significant factors affecting yield and purity. Fractional factorial designs can reduce the number of trials while maintaining statistical robustness .
- Apply orthogonal arrays (e.g., Taguchi methods) to optimize multi-step reactions, particularly for balancing time and resource constraints .
- Validate synthesis pathways using analytical techniques like HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (LC-MS) to confirm intermediate structures and final product integrity .
Q. How can researchers characterize the conformational stability of the phenothiazine core in this compound?
Methodological Answer:
- Perform X-ray crystallography to resolve the three-dimensional structure, focusing on the phenothiazine ring's dihedral angles and substituent orientations (e.g., 3-chloropropanoyl group) .
- Use NMR spectroscopy (e.g., NOESY or ROESY) to analyze intramolecular interactions and dynamic behavior in solution, particularly for assessing steric effects from the carbamate and chloropropanoyl groups .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- Employ ultra-high-performance liquid chromatography (UHPLC) with diode-array detection (DAD) for high-resolution separation of impurities. Coupled with tandem mass spectrometry (UHPLC-MS/MS), this method enables identification of degradation products or synthetic byproducts .
- Validate impurity profiles using accelerated stability studies under varying pH, temperature, and light conditions to simulate degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloropropanoyl group in nucleophilic substitution reactions?
Methodological Answer:
- Use density functional theory (DFT) calculations to map the electron density and frontier molecular orbitals (HOMO/LUMO) of the chloropropanoyl moiety, identifying potential nucleophilic attack sites .
- Simulate reaction pathways using molecular dynamics (MD) software (e.g., COMSOL Multiphysics) to model solvent effects and transition states, optimizing reaction conditions computationally before lab validation .
Q. What strategies resolve contradictions in reported biological activity data for phenothiazine-derived carbamates?
Methodological Answer:
- Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay protocols, cell lines) and standardize experimental parameters (e.g., incubation time, concentration ranges) .
- Apply multivariate statistical analysis (e.g., principal component analysis, PCA) to isolate structural determinants (e.g., substituent electronegativity, steric bulk) contributing to activity discrepancies .
Q. How can researchers ensure reproducibility in scaled-up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Implement continuous-flow reactors with in-line monitoring (e.g., FTIR spectroscopy) to maintain precise control over reaction parameters (e.g., residence time, mixing efficiency) during scale-up .
- Use chiral stationary phase (CSP) chromatography for enantiomeric separation, validated via circular dichroism (CD) spectroscopy to confirm optical purity .
Data Management and Validation
Q. What frameworks are recommended for managing large datasets from synthetic and analytical workflows?
Methodological Answer:
Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be reconciled?
Methodological Answer:
- Perform variable-temperature NMR experiments to assess dynamic effects (e.g., ring puckering) that may differ from solid-state crystallographic data .
- Cross-validate using solid-state NMR (ssNMR) to bridge solution- and solid-phase structural insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
